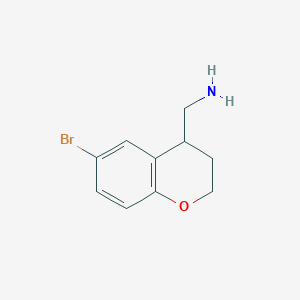
4-(Aminomethyl)piperidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)piperidine-1-sulfonyl fluoride is an organic compound with the molecular formula C6H14FN2O2S. It is a white to off-white solid that is typically used as a reagent in organic synthesis. This compound is known for its unique structure, which includes an aminomethyl group attached to a piperidine ring, and a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method involves the reaction of 4-(aminomethyl)piperidine with sulfonyl fluoride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidine-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The aminomethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
4-(Aminomethyl)piperidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can react with nucleophiles, such as amino acids in proteins, to form stable sulfonamide bonds. This reactivity makes the compound useful in modifying biomolecules and designing enzyme inhibitors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
4-(Aminomethyl)piperidine-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
4-(Aminomethyl)piperidine-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-(Aminomethyl)piperidine-1-sulfonyl bromide: Similar structure but with a bromide group instead of fluoride.
4-(Aminomethyl)piperidine-1-sulfonyl iodide: Similar structure but with an iodide group instead of fluoride.
The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain synthetic and biological applications.
Properties
Molecular Formula |
C6H13FN2O2S |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(aminomethyl)piperidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FN2O2S/c7-12(10,11)9-3-1-6(5-8)2-4-9/h6H,1-5,8H2 |
InChI Key |
YMUVVHWADFCZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)
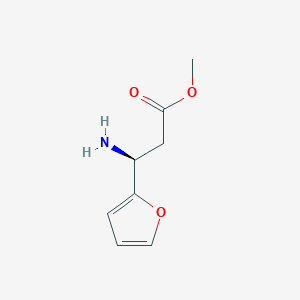
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
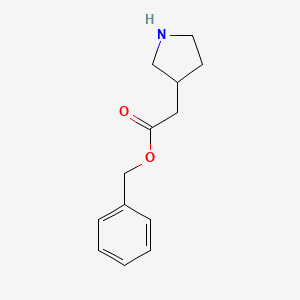
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
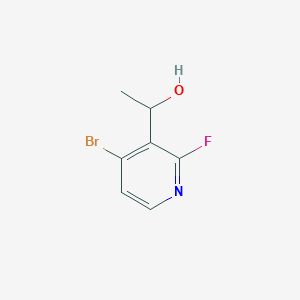
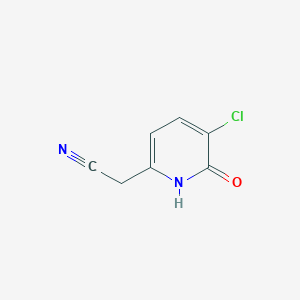
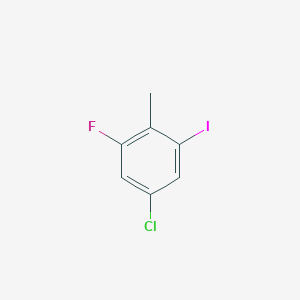


![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
